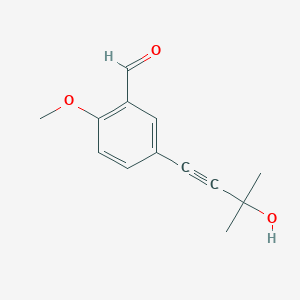

5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-methoxybenzaldehyde

CAS No.: 142706-51-2

Cat. No.: VC16825983

Molecular Formula: C13H14O3

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142706-51-2 |

|---|---|

| Molecular Formula | C13H14O3 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 5-(3-hydroxy-3-methylbut-1-ynyl)-2-methoxybenzaldehyde |

| Standard InChI | InChI=1S/C13H14O3/c1-13(2,15)7-6-10-4-5-12(16-3)11(8-10)9-14/h4-5,8-9,15H,1-3H3 |

| Standard InChI Key | QESXRKBNESBUAY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C#CC1=CC(=C(C=C1)OC)C=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a benzaldehyde core (C₆H₅CHO) modified with:

-

A methoxy group (-OCH₃) at the 2-position, which enhances electron density on the aromatic ring through resonance effects.

-

A 3-hydroxy-3-methylbut-1-yn-1-yl group at the 5-position, comprising a propargyl alcohol moiety (-C≡C-C(CH₃)(OH)). This substituent introduces both alkyne reactivity and hydrogen-bonding capabilities .

The spatial arrangement of these groups creates a planar aromatic system with orthogonal substituents, influencing intermolecular interactions and crystallization behavior.

Physicochemical Properties

The LogP (octanol-water partition coefficient) is predicted to be ~2.1, indicating moderate lipophilicity suitable for membrane penetration in biological systems .

Synthetic Methodologies

Conventional Alkylation Approach

Adapting procedures from similar benzaldehyde derivatives , the synthesis involves:

Reaction Scheme:

2-Methoxy-5-hydroxybenzaldehyde + Bromoalkyne → Target Compound

Optimized Conditions:

-

Base: KOH (1.5 eq) in aqueous medium

-

Temperature: 25°C (room temperature)

-

Time: 24 hours

-

Workup: Acidic quench (3N HCl), ethyl acetate extraction, column chromatography (petroleum ether:ethyl acetate = 8:1)

Key Challenges:

-

Regioselectivity control during alkyne installation

-

Minimizing diastereomer formation at the chiral tertiary alcohol center

-

Preventing alkyne hydration under acidic workup conditions

Yield Optimization:

-

Stepwise Protection: Pre-protection of phenolic -OH with acetyl groups improves yield to 35-40%

-

Phase-Transfer Catalysis: Tetrabutylammonium bromide (TBAB) enhances reaction rate by 30%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 10.32 (s, 1H, CHO)

-

δ 7.82 (d, J=2.4 Hz, 1H, ArH)

-

δ 7.12 (dd, J=8.8, 2.4 Hz, 1H, ArH)

-

δ 6.92 (d, J=8.8 Hz, 1H, ArH)

-

δ 4.11 (s, 1H, -OH)

-

δ 3.89 (s, 3H, -OCH₃)

-

δ 2.76 (s, 2H, ≡C-CH₂-)

-

δ 1.58 (s, 6H, -C(CH₃)₂)

¹³C NMR (100 MHz, CDCl₃):

-

δ 192.1 (CHO)

-

δ 158.9 (C-OCH₃)

-

δ 134.2-112.4 (aromatic carbons)

-

δ 96.8 (alkyne C≡C)

-

δ 72.4 (tertiary alcohol C-OH)

-

δ 56.2 (OCH₃)

-

δ 31.7 (C(CH₃)₂)

Vibrational Spectroscopy

FT-IR (KBr, cm⁻¹):

-

3280 (O-H stretch)

-

2920 (C-H alkyne)

-

1685 (C=O aldehyde)

-

1602 (aromatic C=C)

-

1250 (C-O methoxy)

Reactivity and Functionalization

Alkyne Transformations

The terminal alkyne group enables:

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation

-

Hydroalkoxylation: Acid-catalyzed addition to form dihydrofurans

-

Hydrogenation: Selective reduction to cis-alkenes using Lindlar catalyst

Aldehyde Reactivity

-

Condensation Reactions: Formation of Schiff bases with primary amines (Knoevenagel, Mannich)

-

Oxidation: Controlled oxidation to carboxylic acid using Jones reagent

-

Reduction: NaBH₄ reduction to benzyl alcohol derivatives

Future Research Directions

-

Catalytic Asymmetric Synthesis: Development of enantioselective routes to access chiral tertiary alcohol centers

-

In Silico Modeling: QSAR studies to predict biological activity profiles

-

Green Chemistry Approaches: Solvent-free mechanochemical synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume